molecular formula C10H10N2O2 B1301096 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874605-59-1

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1301096
M. Wt: 190.2 g/mol
InChI Key: CAFXSRDUIAZBHO-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives that have been studied for various applications, including medicinal chemistry due to their biological activity. For instance, some derivatives have shown potent activity against multi- and extensive drug-resistant tuberculosis strains .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be complex, involving multiple steps and various reagents. One approach to synthesizing imidazo[1,2-a]pyridine carboxylic acid derivatives involves starting from commercially available 2-amino pyridine. This precursor undergoes alkylation and cyclization with methyl bromopyruvate, followed by selective chlorination and tandem Suzuki cross-coupling/hydrolysis to afford the desired cyclopropane derivative . Another method involves a three-component condensation reaction between cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes, yielding 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo[1,2-a]pyridine core, which is a fused ring system combining imidazole and pyridine rings. The substitution pattern on the imidazo[1,2-a]pyridine core, such as the presence of methyl groups at the 2,7- or 2,8-positions, can significantly influence the compound's properties and biological activity . The structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions. For example, they can undergo nucleophilic addition and [3 + 2]-cycloaddition reactions, leading to the formation of different substituted furan derivatives . Additionally, reactions with acid chlorides and amines can lead to the formation of carboxamide derivatives, which are of interest due to their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. These properties are essential for determining the compound's suitability for use in various applications, including drug development. For instance, the lipophilicity and polarity of the derivatives can affect their pharmacokinetic properties and their ability to interact with biological targets .

Scientific Research Applications

Antituberculosis Activity

A set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, closely related to 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for their antituberculosis activity. These compounds showed potent activity against various tuberculosis strains, including multi- and extensive drug-resistant strains, indicating their potential as anti-TB agents (Moraski et al., 2011). Further studies on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives showed moderate to good antituberculosis activity (Jadhav et al., 2016).

Antibacterial and Antifungal Properties

Synthesis of new compounds including 1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-alkyl/arylthiosemicarbazides demonstrated varied antibacterial and antifungal activities. These compounds were active against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv, highlighting their potential in antimicrobial applications (Cesur et al., 2010).

Synthesis and Chemical Reactions

Research on the synthesis of heterocyclic aminoimidazoazarenes, including compounds like 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline, provides insight into the reaction mechanisms involving imidazo[1,2-a]pyridine derivatives. This includes the study of Maillard and Strecker reactions and the formation of pyridine and pyrazine derivatives (Milić et al., 1993).

Gas Adsorption and Supramolecular Chemistry

The construction of charged metal-organic frameworks using imidazolium group-containing compounds, such as 1,3-bis(3,5-dicarboxyphenyl)imidazolium, shows the application of imidazo[1,2-a]pyridine derivatives in the field of gas adsorption and supramolecular chemistry. These frameworks demonstrated selective gas adsorption properties, particularly for CO2 over N2 and CH4 (Sen et al., 2014).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been attracting substantial interest due to their potential pharmaceutical applications . Researchers are focusing on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This field is expected to continue to evolve and contribute to the development of new drugs and promising drug candidates .

properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFXSRDUIAZBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371236
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

874605-59-1
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
H Lei, Z Li, T Li, H Wu, J Yang, X Yang, Y Yang… - Bioorganic …, 2022 - Elsevier
Aiming to develop novel allosteric autotaxin (ATX) inhibitors, hybrid strategy was utilized by assembling the benzyl carbamate fragment in PF-8380 onto the imidazo[1,2-a]pyridine …
Number of citations: 3 www.sciencedirect.com
T Li, H Lei, J Yang, Z Cao, Y Yang, Z Liu… - Archiv der …, 2022 - Wiley Online Library
In recent years, small‐molecule inhibitors targeting the autotaxin (ATX)/lysophosphatidic acid axis gradually brought excellent disease management benefits. Herein, a series of imidazo[…
Number of citations: 1 onlinelibrary.wiley.com
Y Chen, H Lei, T Li, Y Cui, X Wang, Z Cao, H Wu… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of imidazo[1,2–a]pyridine compounds bearing urea moiety (8–27) were designed, synthesized and evaluated for their ATX inhibitory activities in vitro by FS-3 based enzymatic …
Number of citations: 1 www.sciencedirect.com

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